molecular formula C17H22N2O4 B11388052 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11388052
M. Wt: 318.4 g/mol
InChI Key: CDFSCUSTRAOYGS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a furan ring, a dimethylamino group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylamine is introduced.

    Attachment of the methoxyphenoxy group: This step often involves etherification reactions where the methoxyphenoxy group is attached to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring can participate in electron transfer reactions. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H22N2O4/c1-19(2)15(16-5-4-10-22-16)11-18-17(20)12-23-14-8-6-13(21-3)7-9-14/h4-10,15H,11-12H2,1-3H3,(H,18,20)

InChI Key

CDFSCUSTRAOYGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=C(C=C1)OC)C2=CC=CO2

Origin of Product

United States

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